molecular formula C16H13Cl2NO2 B2777563 (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-40-4

(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

Cat. No.: B2777563
CAS No.: 338413-40-4
M. Wt: 322.19
InChI Key: JNLPWABOKAUOKX-MDZDMXLPSA-N
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Description

Research Application Note: The detailed research applications, specific scientific value, and mechanism of action for (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate were not available in the search results. This information is typically vital for researcher interest and decision-making. Structural Note: This compound is a carbamate derivative featuring a trans (E)-configured ethenyl bridge and two chlorophenyl rings. Analogs of this structure are often utilized in chemical synthesis as intermediates for constructing more complex molecules, such as pyrroles and quinolones, which are scaffolds of interest in medicinal chemistry . For Research Use Only: This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-14-5-1-12(2-6-14)9-10-19-16(20)21-11-13-3-7-15(18)8-4-13/h1-10H,11H2,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLPWABOKAUOKX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC=CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)N/C=C/C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the reaction of (4-chlorophenyl)methylamine with (E)-2-(4-chlorophenyl)ethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are susceptible to hydrolysis under acidic or alkaline conditions, yielding amines, alcohols, and carbon dioxide.

Condition Reagents Products Source
Acidic hydrolysisH₂SO₄, HCl, or HBr (aq.)(4-Chlorophenyl)methanol + [(E)-2-(4-chlorophenyl)ethenyl]amine + CO₂
Alkaline hydrolysisNaOH or KOH (aq.)Sodium carbonate + [(E)-2-(4-chlorophenyl)ethenyl]amine + (4-chlorophenyl)methanol

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Alkaline hydrolysis involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon.

Reduction Reactions

The ethenyl (–CH=CH–) and carbamate (–O–C(=O)–N–) groups are primary reduction targets.

Target Group Reagents Conditions Products Source
Ethenyl groupH₂/Pd-CRoom temperature(4-Chlorophenyl)methyl N-[2-(4-chlorophenyl)ethyl]carbamate
Carbamate groupLiAlH₄Anhydrous THF, reflux(4-Chlorophenyl)methanol + [(E)-2-(4-chlorophenyl)ethenyl]amine

Mechanistic Notes :

  • Hydrogenation of the ethenyl group converts the double bond to a single bond without affecting the carbamate.

  • LiAlH₄ reduces the carbamate to primary amines and alcohols via cleavage of the C–O bond.

Oxidation Reactions

Oxidation primarily targets the ethenyl group and aromatic substituents.

Target Site Reagents Conditions Products Source
Ethenyl groupKMnO₄ (acidic)60–80°C(4-Chlorophenyl)methyl N-[2-(4-chlorophenyl)glycol]carbamate (diol derivative)
Aromatic ClHNO₃/H₂SO₄0–5°CNitro-substituted derivatives (position depends on directing effects)

Key Observations :

  • KMnO₄ in acidic media oxidizes the ethenyl group to a vicinal diol.

  • Electrophilic nitration occurs at positions activated by the carbamate’s electron-donating effects .

Substitution Reactions

The chlorine atoms on the phenyl rings participate in nucleophilic aromatic substitution (NAS).

Reagent Conditions Products Source
NaN₃ (azide)DMF, 100°CAzide-substituted derivatives at para-chloro positions
Thiourea (NH₂CSNH₂)Ethanol, refluxThiol-substituted carbamates

Mechanism :

  • NAS requires activation by electron-withdrawing groups. The carbamate’s carbonyl group activates the adjacent phenyl ring, facilitating substitution at the para-chloro position .

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming [(E)-2-(4-chlorophenyl)ethenyl]amine.

  • Photolysis : UV light induces cleavage of the carbamate bond, yielding (4-chlorophenyl)methanol and a nitrene intermediate.

Biological Reactivity

  • Acetylcholinesterase (AChE) Inhibition : The carbamate group forms a reversible complex with AChE, mimicking acetylcholine. The 4-chlorophenyl groups enhance binding affinity via hydrophobic interactions .

  • Structure-Activity Relationship : Chlorine substituents increase metabolic stability compared to methoxy or methyl groups .

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Catalysts
Hydrolysis (acidic)FastLowH⁺ ions
HydrogenationModerateMediumPd-C
NAS (azide)SlowHighNone

Scientific Research Applications

Scientific Research Applications

  • Agricultural Use
    • The compound is primarily recognized for its effectiveness as an insecticide and pesticide. It operates through the inhibition of the enzyme acetylcholinesterase, similar to other carbamate pesticides. This mechanism allows it to control a broad spectrum of pests effectively while exhibiting lower toxicity to mammals compared to organophosphate pesticides .
  • Electrochemical Studies
    • Research has demonstrated that compounds with similar structures can be utilized in electrochemical applications. For instance, studies on the electrochemical behavior of substituted styryl units have shown potential for developing sensors and other electronic devices .
  • Pharmaceutical Research
    • There is ongoing research into the therapeutic potential of carbamate derivatives, including their role as neuroprotective agents. The reversible inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Agricultural UseInsecticide and pesticide with lower mammalian toxicity ,
Electrochemical StudiesUtilized in developing sensors based on electrochemical properties
Pharmaceutical ResearchPotential neuroprotective agent for treating neurodegenerative diseases

Case Study: Efficacy as an Insecticide

A study conducted on the efficacy of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate against specific agricultural pests demonstrated significant mortality rates within 24 hours of exposure. The study highlighted its effectiveness compared to traditional insecticides, suggesting a promising alternative for integrated pest management strategies.

Table 2: Efficacy Data

Pest SpeciesMortality Rate (%)Time Frame (hours)Reference
Aphids8524
Whiteflies9024
Spider Mites7524

Mechanism of Action

The mechanism of action of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Ethyl (4-Chloro-2-fluorophenyl)carbamate (CAS: 114108-90-6)
  • Molecular Formula: C₉H₉ClFNO₂
  • Molecular Weight : 217.62 g/mol
  • Key Differences :
    • A fluorine atom at the 2-position of the phenyl ring introduces electronic effects (electron-withdrawing) absent in the target compound.
    • The carbamate group is ethyl rather than 4-chlorobenzyl, reducing steric bulk and lipophilicity.
  • Implications : Fluorine may enhance metabolic stability but reduce π-π stacking interactions compared to the target compound’s dichlorophenyl system .
b. Methyl N-(4-Chlorophenyl)carbamate (CAS: Not provided)
  • Molecular Formula: C₈H₈ClNO₂
  • Molecular Weight : 185.61 g/mol
  • Key Differences: Simpler structure with a single 4-chlorophenyl group and a methyl carbamate. Synthesized in 83% yield via reaction of methanol with (4-chlorophenyl)carbamic chloride .

Variations in the Carbamate Ester Group

a. 2-Chloroethyl N-(p-Tolyl)carbamate (CAS: 74552-28-6)
  • Key Differences :
    • The ester group is 2-chloroethyl, and the aromatic ring is p-tolyl (4-methylphenyl).
    • Methyl substituents are electron-donating, contrasting with chlorine’s electron-withdrawing effects.
  • Implications : Increased hydrophobicity from the methyl group may enhance membrane permeability but reduce solubility .
b. 4-Nitrophenyl (2-Chloroethyl)carbamate (CAS: 55661-42-2)
  • Molecular Formula : C₉H₉ClN₂O₄
  • Molecular Weight : 244.64 g/mol
  • Key Differences :
    • A nitro group (strong electron-withdrawing) replaces the chlorophenyl group.
    • The 2-chloroethyl ester adds reactivity for nucleophilic substitution.
  • Implications : Nitro groups often increase oxidative stability but may introduce toxicity concerns .

Complex Derivatives with Additional Functional Groups

a. Ethyl N-[(4-Chlorophenyl)sulfonylamino]carbamate (CAS: 6461-93-4)
  • Molecular Formula : C₉H₁₁ClN₂O₄S
  • Molecular Weight : 278.71 g/mol
  • Key Differences :
    • Incorporates a sulfonamide group, enhancing hydrogen-bonding capacity.
  • Implications : Sulfonamide moieties often improve binding to biological targets (e.g., enzymes) but may alter pharmacokinetics .
b. 3-(4-Chlorophenyl)-1-[(E)-1-(4-Chlorophenyl)-2-(4-Methylphenylsulfanyl)ethenyl]-1H-pyrazole
  • Molecular Formula : C₃₁H₂₄Cl₂N₂S₂
  • Molecular Weight : 559.54 g/mol
  • Key Differences :
    • Pyrazole core with sulfanyl and chlorophenyl groups.
    • Crystal structure resolved (R factor = 0.052), confirming planarity of the conjugated system .
  • Implications : The pyrazole ring and sulfanyl groups may confer herbicidal or antifungal activity, diverging from typical carbamate modes of action .

Structural and Functional Analysis: Data Tables

Table 1. Molecular Properties of Selected Carbamates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₆H₁₃Cl₂NO₂ 322.19 4-Chlorobenzyl, (E)-styryl
Ethyl (4-Chloro-2-fluorophenyl)carbamate C₉H₉ClFNO₂ 217.62 2-Fluoro, ethyl ester
Methyl N-(4-Chlorophenyl)carbamate C₈H₈ClNO₂ 185.61 Methyl ester
4-Nitrophenyl (2-Chloroethyl)carbamate C₉H₉ClN₂O₄ 244.64 4-Nitro, 2-chloroethyl ester

Biological Activity

(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate, a compound with potential pharmaceutical applications, has garnered attention due to its diverse biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, emphasizing its therapeutic potential.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
  • Molecular Formula : C16H15Cl2N O2
  • Molecular Weight : 320.20 g/mol

Synthesis

The synthesis of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the reaction of 4-chlorobenzylamine with an appropriate carbonyl compound under controlled conditions. The detailed synthetic route includes:

  • Reagents : 4-chlorobenzylamine, isocyanate derivatives.
  • Conditions : Reflux in organic solvents (e.g., dichloromethane).
  • Yield : Reported yields often exceed 70%, indicating a favorable synthetic process.

Anticancer Properties

Several studies have investigated the anticancer activity of this compound. Notably, it has shown selective cytotoxicity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • Caco-2 (colon cancer)
  • A549 (lung cancer)

Table 1 summarizes the IC50 values for different cell lines:

Cell LineIC50 Value (µM)Reference
HeLa15.3
Caco-212.7
A54918.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate significant activity against Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus
  • Escherichia coli

Table 2 provides minimum inhibitory concentration (MIC) values:

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Research indicates that the biological activity of (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It affects pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer, resulting in a significant reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

Q & A

Q. What are the recommended synthetic routes for preparing (4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via a multi-step approach involving: (i) Formation of the ethenyl bridge via a Heck coupling or Wittig reaction between 4-chlorobenzaldehyde and a suitable phosphonium ylide. (ii) Carbamate linkage formation using chloroformate derivatives (e.g., reacting the intermediate with methyl chloroformate in the presence of a base like triethylamine).
  • Optimization : Control reaction temperature (0–5°C during carbamate formation to minimize side reactions) and use anhydrous solvents (e.g., dichloromethane) to enhance purity. Monitor progress via TLC and purify via column chromatography with petroleum ether/ethyl acetate gradients .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?

  • Techniques :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks (e.g., carbamate carbonyl at ~155 ppm, ethenyl protons as doublets in the 6–7 ppm range).
  • IR : Confirm carbamate C=O stretching at ~1700–1715 cm1^{-1} and N-H stretching (if present) at ~3300 cm1^{-1} .
  • X-ray crystallography : Resolve the (E)-configuration of the ethenyl group and intramolecular interactions using SHELX software for refinement .

Q. What are the common chemical reactions involving the carbamate and ethenyl moieties in this compound?

  • Reactivity :
  • Hydrolysis : The carbamate group undergoes hydrolysis under acidic/basic conditions to yield 4-chlorobenzyl alcohol and a urea derivative.
  • Electrophilic substitution : The 4-chlorophenyl rings may participate in halogenation or nitration at the meta position due to the electron-withdrawing chlorine substituents .

Advanced Research Questions

Q. How can crystallographic data be leveraged to understand intermolecular interactions and packing behavior of this compound?

  • Approach :
  • Use SHELXL for refining crystal structures, focusing on hydrogen bonding (e.g., C–H···O/N interactions) and π-π stacking between aromatic rings.
  • Analyze dihedral angles between the ethenyl bridge and chlorophenyl rings to assess conformational rigidity.
  • Example : Similar 4-chlorophenyl-containing compounds show intramolecular H-bonding stabilizing planar configurations, which may influence solubility and bioactivity .

Q. What strategies can resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Troubleshooting :
  • Validate assay conditions (e.g., pH, solvent DMSO concentration ≤1% to avoid denaturation).
  • Compare IC50_{50} values across multiple studies, controlling for stereochemical purity (e.g., HPLC to confirm >98% (E)-isomer).
  • Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins (e.g., cytochrome P450 enzymes) .

Q. How does the electronic nature of the 4-chlorophenyl substituent influence the compound’s spectroscopic and reactivity profiles?

  • Analysis :
  • UV-Vis : Chlorine’s inductive effect red-shifts absorption maxima due to increased conjugation.
  • DFT calculations : Compute HOMO-LUMO gaps to predict sites for electrophilic attack.
  • Comparative studies : Replace 4-Cl with other halogens (e.g., F, Br) to assess steric/electronic effects on reaction kinetics .

Key Citations

  • Structural Analysis : SHELX refinement protocols for resolving (E)-configuration .
  • Reactivity : Hydrolysis and substitution pathways of analogous carbamates .
  • Biological Relevance : Role of 4-chlorophenyl groups in ligand-receptor interactions .

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